1-Tert-butyl-3-(3-methylphenyl)thiourea
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Overview
Description
1-Tert-butyl-3-(3-methylphenyl)thiourea is an organic compound belonging to the thiourea class. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound features a tert-butyl group and a 3-methylphenyl group attached to the thiourea moiety, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3-(3-methylphenyl)thiourea can be synthesized through the reaction of tert-butylamine with 3-methylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiourea nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: N-alkyl or N-acyl thioureas.
Scientific Research Applications
1-Tert-butyl-3-(3-methylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-(3-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. It may inhibit enzymes by binding to their active sites or modulate receptor activity through its interaction with cellular proteins.
Comparison with Similar Compounds
- 1-(tert-butylamino)-3-(4-methylphenyl)thiourea
- 1-tert-butyl-3-phenylthiourea
- 1-tert-butyl-3-(4-chlorophenyl)thiourea
Comparison: 1-Tert-butyl-3-(3-methylphenyl)thiourea is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and biological activity compared to other thioureas. The tert-butyl group provides steric hindrance, affecting the compound’s stability and interaction with other molecules.
Properties
IUPAC Name |
1-tert-butyl-3-(3-methylphenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-9-6-5-7-10(8-9)13-11(15)14-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFIURSGTADZBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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